2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers
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Description
The compound “2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid” is a complex organic molecule. It contains a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group .
Synthesis Analysis
This compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery. This involves synthesis of azabicyclo [X.Y.0]alkane amino acids as key intermediates. Regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane is described .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group . The IUPAC Name is 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid .Chemical Reactions Analysis
The compound is a precursor to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures . The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .Physical And Chemical Properties Analysis
The compound has the formula C11H17NO4 . The physical form of the compound is a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO4/c1-9(2,3)17-8(16)13-6-10(12)4-11(13,5-10)7(14)15/h4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPLRNLWFVFSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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